molecular formula C14H21N3O3S B2374416 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705128-71-7

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2374416
CAS No.: 1705128-71-7
M. Wt: 311.4
InChI Key: MVWJKCJYZGHHKH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidinyl moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Moiety: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of cyclopropylamine with a suitable sulfonyl chloride, such as cyclopropylsulfonyl chloride, under basic conditions.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be accomplished by reacting the piperidinyl intermediate with a nitrile oxide, which is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.

    Final Coupling: The final step involves the coupling of the cyclopropyl group with the oxadiazole ring. This can be achieved through a cyclization reaction, often using a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and piperidinyl moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Unlike Apremilast and Bempedoic Acid, this compound contains an oxadiazole ring and a cyclopropyl group, which may contribute to its unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-cyclopropyl-5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,12-5-6-12)17-7-1-2-10(9-17)8-13-15-14(16-20-13)11-3-4-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWJKCJYZGHHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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